Cas no 1804353-01-2 (Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate)
Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate
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- Inchi: 1S/C9H6ClF3INO3/c1-17-8(16)7-6(18-9(11,12)13)2-4(14)5(3-10)15-7/h2H,3H2,1H3
- InChI Key: IDHLOZZDMVLSIE-UHFFFAOYSA-N
- SMILES: IC1C=C(C(C(=O)OC)=NC=1CCl)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 305
- XLogP3: 3.3
- Topological Polar Surface Area: 48.4
Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088594-1g |
Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate |
1804353-01-2 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate
Introduction to Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804353-01-2)
Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1804353-01-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural features of Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both chloromethyl and iodo substituents provides unique reactivity, enabling a range of functional group transformations that are crucial for drug development. Specifically, the chloromethyl group can participate in nucleophilic addition reactions, while the iodo group is susceptible to cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. Pyridine-based compounds have shown promise in treating a wide array of diseases, including cancer, infectious diseases, and neurological disorders. The specific combination of substituents in Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate positions it as a key building block for the synthesis of next-generation drugs.
The trifluoromethoxy group in this compound not only enhances its lipophilicity but also contributes to its metabolic stability, which are critical factors in drug design. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the pyridine ring, influencing its reactivity and interactions with biological targets. This makes Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate a versatile tool for medicinal chemists seeking to optimize drug candidates.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Pyridines, in particular, have been extensively studied due to their prevalence in bioactive natural products and synthetic drugs. The structural diversity of pyridine derivatives allows for the tailoring of their pharmacological profiles to target specific disease mechanisms. Methyl 2-(chloromethyl)-3-iodo-5-(trifluoromethoxy)pyridine-6-carboxylate exemplifies this trend, as it serves as a precursor for synthesizing molecules with tailored biological activities.
In the context of current research, there is a growing interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs). Pyridine-based compounds have emerged as effective scaffolds for designing PPI modulators due to their ability to interact with hydrophobic pockets on protein surfaces. The unique substitution pattern of Methyl 2-(chloromethyl)-3-iodo strong>-5-(< strong >trifluoromethoxy strong >)pyridine-6-carboxylate makes it an attractive candidate for generating novel PPI inhibitors.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The introduction of the < strong >chloromethyl strong > and < strong > iod o strong > groups allows for further functionalization through various cross-coupling reactions. These reactions are pivotal in constructing complex drug molecules with high selectivity and potency. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the iodo-substituted position, expanding the structural diversity of derivatives.
The role of computational chemistry in optimizing synthetic routes cannot be overstated. Modern computational methods have enabled researchers to predict reaction outcomes with high accuracy, thereby streamlining the drug discovery process. By leveraging computational tools, chemists can identify optimal reaction conditions for synthesizing Methyl 2-(chloromethyl)-3-< strong > iod o strong >-5-(< strong > trif luoro m eth oxy strong >)pyridine-6-carboxylate and its derivatives more efficiently.
In conclusion, Methyl 2-(chloromethyl)-3-< strong > iod o strong >-5-(< strong > trif luoro m eth oxy strong >)pyridine-6-carboxylate (CAS No. 1804353-01-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research in heterocyclic chemistry continues to advance, compounds like this one will play an increasingly important role in drug development efforts worldwide.
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